molecular formula C21H19N3O2S B2941577 N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1021260-42-3

N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No. B2941577
CAS RN: 1021260-42-3
M. Wt: 377.46
InChI Key: JPSXSBXJGYODPE-UHFFFAOYSA-N
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Description

“N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole derivatives have been highlighted as potential antiproliferative agents . They act through kinase inhibition, tubulin inhibition, and other molecular mechanisms of action .


Synthesis Analysis

In the search for new anti-mycobacterial agents, imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives have been designed, in silico ADMET predicted and synthesized . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC and MS spectral analysis .


Molecular Structure Analysis

The molecular structure of “N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide” is based on the imidazo[2,1-b]thiazole scaffold . This scaffold is a well-known fused five-membered heterocycle and is one of the most promising and versatile moieties in the area of medicinal chemistry .


Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives have been synthesized through various chemical reactions . For instance, a greener and direct approach to the efficient synthesis of fused heterocyclic ring system benzo [4,5]imidazo [2,1- b ]thiazoles via C–N and C–S bond formation in catalyst-free conditions has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide” can be inferred from its molecular structure and the properties of its parent compounds .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide, focusing on unique applications:

Anti-Mycobacterial Agents

Imidazo[2,1-b]thiazole derivatives have been identified as important compounds in the search for new anti-mycobacterial agents. Research has shown that these compounds can be designed and synthesized to target mycobacterial infections effectively .

Optical Limiting Properties

The imidazo[2,1-b]thiazole ring system has been studied for its optical limiting properties. This involves the design and synthesis of organic molecules where the imidazo[2,1-b]thiazole acts as an electron acceptor in donor–acceptor–donor (D–A–D) type molecules, which can enrich optical limiting performance .

Anti-Proliferative Potential Against Cancer

New imidazo[2,1-b]thiazole-based aryl hydrazones have been synthesized and evaluated for their anti-proliferative potential against a panel of human cancer cell lines. Some compounds have shown promising cytotoxicity against breast cancer cell lines .

Mechanism of Action

Target of Action

The primary target of N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor of coenzyme A, which is essential for various metabolic processes in the cell.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby affecting the synthesis of pantothenate and, consequently, coenzyme A.

Biochemical Pathways

The inhibition of Pantothenate synthetase affects the pantothenate and coenzyme A biosynthesis pathway . This disruption leads to a decrease in the levels of coenzyme A, a crucial cofactor in numerous enzymatic reactions, including the Krebs cycle and fatty acid metabolism. The downstream effects include a disruption in energy production and other metabolic processes that rely on these pathways.

Result of Action

The compound has shown promising activity against Mycobacterium tuberculosis, with IC50 values in the low micromolar range . It selectively inhibits Mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria, suggesting a specific action against this pathogen .

Future Directions

Imidazo[2,1-b]thiazole derivatives have shown promising results as potential antiproliferative agents . Future research could focus on designing further inhibitors that selectively target MNKs and apply in other diseases .

properties

IUPAC Name

N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-3-14-6-4-5-7-17(14)22-20(25)19-13-27-21-23-18(12-24(19)21)15-8-10-16(26-2)11-9-15/h4-13H,3H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSXSBXJGYODPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide

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